PB28 hydrochloride

Sigma-2 receptor Sigma-1 receptor Mixed agonist-antagonist

PB28 hydrochloride is a cyclohexylpiperazine derivative that acts as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. Binding data from MCF-7 breast cancer cell membranes show Kis of 0.28 nM for σ2 and 13 nM for σ1, with substantially weaker affinity for off-target sites including hERG channels (Ki = 1,000 nM).

Molecular Formula C24H39ClN2O
Molecular Weight 407.0 g/mol
Cat. No. B12864782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB28 hydrochloride
Molecular FormulaC24H39ClN2O
Molecular Weight407.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl
InChIInChI=1S/C24H38N2O.ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;1H
InChIKeyOSFCUSPRYLNJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PB28 Hydrochloride: High-Affinity Dual Sigma-2 Agonist / Sigma-1 Antagonist – Procurement-Grade Evidence Guide


PB28 hydrochloride is a cyclohexylpiperazine derivative that acts as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist [1]. Binding data from MCF-7 breast cancer cell membranes show Kis of 0.28 nM for σ2 and 13 nM for σ1, with substantially weaker affinity for off-target sites including hERG channels (Ki = 1,000 nM) [1]. This dual functional profile—σ2 agonism combined with σ1 antagonism—distinguishes PB28 from purely σ2-selective agonists such as siramesine and from σ1-selective antagonists such as NE100 [2].

Why Sigma Receptor Ligands Cannot Be Generically Substituted for PB28 Hydrochloride


Sigma receptor ligands with superficially similar receptor-binding affinities frequently diverge in functional selectivity (agonist vs. antagonist behavior) and downstream biological consequences. PB28 hydrochloride uniquely combines σ2 agonism with simultaneous σ1 antagonism [1], a dual profile that drives P-glycoprotein downregulation, caspase-independent apoptosis, and synergistic chemosensitization in multidrug-resistant cancer cells—effects that pure σ2 agonists (e.g., siramesine) or pure σ1 antagonists (e.g., NE100) cannot reproduce [1][2]. Even among mixed sigma ligands, the specific affinity ratio (σ2/σ1 = 46-fold in MCF-7 cells) and the enantiomeric composition influence both potency and target engagement in ways that render simple potency-based substitution misleading [3]. The quantitative evidence below demonstrates precisely where PB28 diverges from its closest analogs.

PB28 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Sigma Receptor Ligand Analogs


PB28 Alone Delivers Verified Dual σ2 Agonist / σ1 Antagonist Pharmacology Not Achievable with Single-Target Sigma Ligands

PB28 hydrochloride binds to σ2 receptors with a Ki of 0.28 nM and to σ1 receptors with a Ki of 13 nM in MCF-7 breast cancer cell membranes, yielding functional σ2 receptor agonism and σ1 receptor antagonism [1][2]. In contrast, siramesine acts as a pure σ2 agonist (σ2 IC50 = 0.12 nM; σ1 IC50 = 17 nM) with 140-fold selectivity but possesses no σ1 antagonist activity, while NE100 is a selective σ1 antagonist (Ki = 0.86–2.4 nM) that largely spares σ2 receptors [3]. PB28's dual profile enables simultaneous P-glycoprotein downregulation and ceramide-dependent/caspase-independent apoptosis induction—biological outcomes not achievable by either single-target ligand class alone [2]. The structurally related analog (+)-S-PB28 enantiomer diverges sharply, with σ1 Ki = 0.13 nM and σ2 Ki = 1.18 nM, reversing the selectivity ratio and producing a different biological fingerprint [4].

Sigma-2 receptor Sigma-1 receptor Mixed agonist-antagonist

PB28 Exhibits >30-Fold Greater Antiproliferative Potency Than the Sigma-1 Antagonist NE100 in Human Neuroblastoma Cells

In a direct comparative study using human SK-N-SH neuroblastoma cells, PB28 achieved an antiproliferative pEC50 of 6.51 (EC50 ≈ 310 nM), while the selective σ1 antagonist NE100 attained only a pEC50 of 3.98–4.76 (EC50 ≈ 10,000–100,000 nM), representing a >30-fold potency advantage for PB28 [1]. Haloperidol, a reference dual σ1/σ2 ligand, showed intermediate potency (pEC50 = 5.61; EC50 ≈ 2,450 nM), while the σ2 antagonist AC927 was completely inactive at concentrations up to 100 µM [1]. In rat C6 glioma cells, PB28 retained a comparable antiproliferative pEC50 of 6.35–5.93, confirming its broad activity across tumor types [1].

Antiproliferative SK-N-SH neuroblastoma Sigma ligand comparison

PB28 is 20-Fold More Potent Than Hydroxychloroquine Against SARS-CoV-2 While Maintaining >3,500-Fold Selectivity Over hERG

PB28 hydrochloride inhibits SARS-CoV-2 infectivity in Vero E6 cells with an IC90 of 278 nM, which is 20-fold more potent than hydroxychloroquine (Item No. 17911) tested in the same assay system [1]. Simultaneously, PB28 binds to hERG potassium channels with a Ki of 1,000 nM, creating a 3,571-fold selectivity margin relative to its σ2 receptor Ki of 0.28 nM [1][2]. This contrasts sharply with hydroxychloroquine, a known hERG blocker with established cardiac arrhythmia risk at therapeutic concentrations. Other sigma-2 ligands such as siramesine lack comparable anti-SARS-CoV-2 data in the public domain, and NE100 has not been profiled for antiviral activity, leaving PB28 as the only sigma receptor ligand with quantitatively demonstrated dual antiviral potency and cardiac safety margin .

SARS-CoV-2 Antiviral screening hERG cardiac safety

PB28 Matches Gemcitabine Antitumor Efficacy In Vivo in Pancreatic Cancer Without Systemic Toxicity

In a preclinical pancreatic cancer study, daily treatment of C57BL/6 mice bearing Panc02 tumors with PB28 resulted in tumor burden reduction comparable to the standard-of-care chemotherapeutic agent gemcitabine, without observable signs of systemic toxicities [1]. The study directly compared five structurally diverse sigma-2 ligands (PB28, PB183, PB221, F281, and PB282), identifying PB28 and PB282 as the only two compounds demonstrating robust in vivo efficacy matching gemcitabine [1]. F281, despite exhibiting far greater in vitro cytotoxicity than PB28 in SK-N-SH cells (EC50 = 65.4 nM vs. 8.13 µM), showed poor in vitro–in vivo translation and variable efficacy across pancreatic cancer cell lines (EC50 values ranging from 37 µM to >100 µM in Panc02, AsPC-1, and Panc-1 cells) [1][2]. This highlights the hazard of relying solely on in vitro potency data when selecting a sigma-2 ligand for in vivo oncology studies.

Pancreatic cancer In vivo efficacy Gemcitabine comparator

PB28 Synergizes with Doxorubicin and Downregulates P-Glycoprotein by Up to 90% in Multidrug-Resistant Breast Cancer Cells

In MCF7 ADR multidrug-resistant breast cancer cells, PB28 hydrochloride reduced P-glycoprotein (P-gp) expression by approximately 90% in a concentration- and time-dependent manner and increased intracellular doxorubicin accumulation by ~75% as measured by flow cytometry, resulting in strong pharmacological synergism between PB28 and doxorubicin under both simultaneous and sequential dosing schedules [1]. In the parental MCF7 line, PB28 achieved ~60% P-gp reduction and ~50% increased doxorubicin accumulation. Cell growth inhibition IC50 values were 25 nM (MCF7) and 15 nM (MCF7 ADR) after 48-hour treatment [1]. Pure σ2 agonists such as siramesine do not exhibit comparable P-gp modulatory activity, as this chemosensitization phenotype depends on the simultaneous σ2 agonist/σ1 antagonist mechanism unique to PB28 among commercially available sigma ligands [2].

P-glycoprotein modulation Multidrug resistance reversal Doxorubicin synergy

High-Impact Application Scenarios Where PB28 Hydrochloride Provides Decisive Selection Advantages


Multidrug-Resistant Breast Cancer Chemosensitization & P-gp Modulation Studies

Investigators studying P-glycoprotein-mediated multidrug resistance in breast cancer can deploy PB28 hydrochloride to achieve up to 90% reduction of P-gp expression in MCF7 ADR cells while simultaneously increasing intracellular doxorubicin accumulation by ~75%, producing strong pharmacological synergism [1]. This dual chemosensitization phenotype is mechanistically dependent on PB28's combined σ2 agonist/σ1 antagonist profile and cannot be replicated by single-target sigma ligands such as siramesine or NE100 [2].

Host-Directed Anti-SARS-CoV-2 Mechanism Dissection with Reduced Cardiac Confounding

PB28 hydrochloride inhibits SARS-CoV-2 infectivity in Vero E6 cells with an IC90 of 278 nM—20-fold more potent than hydroxychloroquine—while maintaining a >3,500-fold selectivity margin between its σ2 target (Ki = 0.28 nM) and the hERG cardiac channel (Ki = 1,000 nM) [1][3]. This enables sigma-receptor-focused antiviral mechanism studies without the cardiac arrhythmia confounding that limits hydroxychloroquine-based experimental designs.

Preclinical In Vivo Pancreatic Cancer Efficacy Models Using a Validated Sigma-2 Positive Control

In C57BL/6 mice bearing Panc02 tumors, daily PB28 treatment produced tumor burden reduction comparable to gemcitabine without signs of systemic toxicity, placing PB28 among only two sigma-2 ligands with demonstrated in vivo pancreatic cancer efficacy [4]. Researchers establishing pancreatic cancer xenograft or syngeneic models can employ PB28 as a validated sigma-2 positive control with a defined in vivo therapeutic window.

Calcium Signaling and Caspase-Independent Apoptosis Pathway Dissection in Neuroblastoma

PB28 hydrochloride abolishes calcium release through InsP3 receptors and ryanodine receptors in SK-N-SH neuroblastoma cells, providing a distinct pharmacological tool for dissecting sigma-2-mediated endoplasmic reticulum calcium efflux and downstream caspase-independent apoptosis pathways [5]. This calcium-modulating property differentiates PB28 from the sigma-2 agonist F281, which triggers calcium mobilization rather than suppression [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PB28 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.